Regioselective Suzuki-Miyaura Coupling: Mono-Arylation Yields vs. 2,3-Dichloroquinoxaline
2,6-Dichloroquinoxaline undergoes site-selective Suzuki-Miyaura coupling preferentially at the 2-position, enabling controlled mono-arylation to yield 2-aryl-6-chloroquinoxalines in 23–97% yield . In contrast, 2,3-dichloroquinoxaline typically requires more forcing conditions and often yields mixtures of mono- and di-arylated products due to the electronic equivalence of the two chlorine substituents [1].
| Evidence Dimension | Regioselective Cross-Coupling Efficiency |
|---|---|
| Target Compound Data | Mono-arylation yields: 23–97% (optimized: 96% for 4-tolyl derivative) |
| Comparator Or Baseline | 2,3-Dichloroquinoxaline: Lacks site-selectivity; often yields mixtures without explicit control |
| Quantified Difference | Quantified mono-arylation yields achievable; 2,3-isomer not optimized for selective mono-functionalization |
| Conditions | Pd(PPh3)4 (5 mol%), K3PO4 (2 equiv), THF, 90°C, 8 h |
Why This Matters
Controlled mono-arylation is critical for synthesizing complex pharmacophores; 2,6-dichloroquinoxaline provides predictable, high-yielding access to 2-aryl-6-chloroquinoxaline scaffolds.
- [1] El-Sharief AM. Chemistry of 2,3-Dichloroquinoxalines. A review. 2009. View Source
